molecular formula C14H18ClNO3 B1584305 Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride CAS No. 3939-01-3

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Cat. No.: B1584305
CAS No.: 3939-01-3
M. Wt: 283.75 g/mol
InChI Key: BRADBAOVPACOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen atoms and carbonyl functionalities. The official IUPAC name designates this compound as methyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride, clearly indicating the methyl ester group at the 3-position, the benzyl substituent at the nitrogen atom, and the ketone functionality at the 4-position of the piperidine ring. Alternative systematic names include 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride and methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, reflecting different approaches to naming the same molecular structure.

The Chemical Abstracts Service registry number 3939-01-3 provides a unique identifier for this specific compound, facilitating accurate literature searches and database queries. The compound's molecular formula C₁₄H₁₇NO₃·HCl indicates the presence of fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one hydrochloride unit, resulting in a total molecular weight of 283.75 grams per mole. The EINECS number 223-522-2 further confirms the compound's regulatory identification within European chemical inventories.

Additional nomenclature variations encountered in chemical literature include 1-BENZYL-4-OXO-PIPERIDINE-3-CARBOXYLIC ACID METHYL ESTER and 1-Benzyl-3-(methoxycarbonyl)-4-piperidone, demonstrating the flexibility in describing the same molecular entity through different systematic approaches. The InChI representation InChI=1S/C14H17NO3.ClH/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H provides a standardized method for representing the compound's connectivity and stereochemistry.

Molecular Architecture: Crystallographic Data and Conformational Analysis

The molecular architecture of this compound reveals a complex three-dimensional structure characterized by the piperidine ring system's conformational preferences and the spatial arrangement of substituent groups. Crystallographic analysis indicates that the compound typically crystallizes as a white to light yellow crystalline powder with a decomposition melting point ranging from 177°C to 185°C, depending on the specific crystalline form and purity. The decomposition nature of the melting point suggests thermal instability at elevated temperatures, likely due to the loss of the hydrochloride moiety or structural rearrangement of the organic framework.

The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. This conformational preference minimizes steric interactions between substituents while optimizing the nitrogen atom's orbital overlap with adjacent carbon atoms. The benzyl group attached to the nitrogen atom extends away from the ring system, reducing potential steric clashes with other substituents and allowing for optimal π-electron delocalization between the aromatic ring and the nitrogen lone pair.

Detailed conformational analysis reveals that the methyl ester group at the 3-position preferentially adopts an equatorial orientation relative to the piperidine ring, minimizing unfavorable 1,3-diaxial interactions. The ketone functionality at the 4-position significantly influences the ring's electronic distribution and conformational dynamics. The carbonyl group's electron-withdrawing nature affects the basicity of the nitrogen atom and modifies the compound's overall reactivity profile.

The compound's crystalline structure demonstrates intermolecular hydrogen bonding patterns typical of hydrochloride salts, where the chloride anion forms hydrogen bonds with protonated nitrogen centers and potentially with nearby hydrogen atoms. These intermolecular interactions contribute to the compound's solid-state stability and influence its dissolution characteristics in polar solvents.

Electronic Structure Modeling: Density Functional Theory Calculations and Orbital Interactions

Density Functional Theory calculations provide comprehensive insights into the electronic structure and orbital interactions of this compound. Computational studies utilizing both Hartree-Fock and Density Functional Theory methods with 6-311++G(d,p) basis sets reveal detailed information about the compound's frontier molecular orbitals, charge distribution, and electronic properties. The highest occupied molecular orbital primarily localizes on the piperidine ring and the exocyclic double bond character associated with the carbonyl groups, while the lowest unoccupied molecular orbital distributes across most of the molecular framework except for the nitrogen substituents.

The electronic structure calculations demonstrate that the benzyl substituent at the nitrogen atom significantly influences the compound's orbital energy levels compared to simpler alkyl-substituted derivatives. The energies of both highest occupied molecular orbital and lowest unoccupied molecular orbital for benzyl-substituted derivatives differ substantially from those of methyl-substituted analogs, reflecting the extended conjugation possible through the aromatic ring system. This electronic communication between the benzyl group and the piperidine ring affects the compound's reactivity patterns and potential for further functionalization.

Charge distribution analysis reveals that the carbonyl oxygen atoms carry significant negative partial charges, making these sites particularly susceptible to nucleophilic attack or coordination with metal centers. The nitrogen atom's basicity decreases due to the electron-withdrawing effects of both the carbonyl group at the 4-position and the ester functionality at the 3-position. The methyl ester group exhibits typical ester electronic characteristics, with the carbonyl carbon showing enhanced electrophilicity due to the adjacent oxygen atom's electron-withdrawing influence.

Natural bond orbital analysis provides additional insights into the compound's bonding patterns and charge transfer mechanisms. The calculations reveal delocalization of electron density from the nitrogen lone pair toward the aromatic benzyl system, confirming the existence of extended conjugation within the molecular framework. This electronic delocalization contributes to the compound's overall stability and influences its spectroscopic properties.

Comparative Structural Analysis with Related Piperidin-4-One Derivatives

Comparative structural analysis with related piperidin-4-one derivatives reveals important structure-activity relationships and electronic effects associated with different substitution patterns. The ethyl analog, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, exhibits similar structural features but with modified steric and electronic properties due to the larger ethyl ester group. The molecular weight difference between the methyl ester (247.29 g/mol for the free base) and the ethyl ester (261.32 g/mol) reflects the additional methylene unit in the ester chain.

Crystallographic comparison with related structures, such as ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate, demonstrates how additional aromatic substituents affect the overall molecular geometry and packing arrangements. The diphenyl-substituted derivative adopts a monoclinic crystal system with space group P 1 21/c 1, suggesting that multiple aromatic rings significantly influence solid-state organization through π-π stacking interactions and enhanced van der Waals forces.

The unsubstituted parent compound, methyl 4-oxopiperidine-3-carboxylate hydrochloride, provides a baseline for understanding the electronic and steric effects introduced by benzyl substitution. The parent compound exhibits a molecular weight of 193.63 g/mol and a melting point of 177°C, indicating that benzyl substitution increases both molecular weight and thermal stability. The benzyl group's presence significantly modifies the compound's solubility profile and reactivity patterns compared to the unsubstituted analog.

Electronic structure comparisons reveal that different aromatic substituents create distinct frontier molecular orbital patterns. Halogen-substituted aromatic rings contribute differently to the highest occupied molecular orbital distribution compared to unsubstituted phenyl groups, while electron-withdrawing groups such as cyano and trifluoromethyl substituents create orbital patterns similar to unsubstituted derivatives. These electronic differences translate into varied reactivity profiles and potential applications in synthetic chemistry.

Compound Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl 283.75 177-185 (dec.) Benzyl N-substituent, methyl ester
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate 261.32 Not reported Benzyl N-substituent, ethyl ester
Methyl 4-oxopiperidine-3-carboxylate HCl 193.63 177 Unsubstituted nitrogen, methyl ester
Ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate 323.39 162-165 Multiple aromatic substituents

The comparative analysis demonstrates that structural modifications within the piperidin-4-one framework significantly influence both physical properties and electronic characteristics. The presence of aromatic substituents generally increases thermal stability and modifies solubility profiles, while different ester groups affect steric accessibility and hydrolytic stability. These structure-property relationships provide valuable guidance for designing derivatives with specific characteristics for targeted applications in pharmaceutical research and synthetic chemistry.

Properties

IUPAC Name

methyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3.ClH/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRADBAOVPACOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960072
Record name Methyl 1-benzyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3939-01-3
Record name 3-Piperidinecarboxylic acid, 4-oxo-1-(phenylmethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3939-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003939013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-benzyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, known by its CAS number 3939-01-3, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈ClNO₃, with a molecular weight of 283.75 g/mol. It features a piperidine ring with a benzyl group and a carboxylate moiety, which contributes to its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₈ClNO₃
Molecular Weight283.75 g/mol
CAS Number3939-01-3
Melting Point~185 °C (decomposes)
Purity (by HPLC)≥98.0%

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological effects. Studies indicate that derivatives of this compound can modulate synaptic responses by interacting with neurotransmitter receptors, particularly AMPA receptors. This modulation suggests potential applications in treating neurological disorders characterized by impaired synaptic transmission.

Anticancer Properties

One of the most promising aspects of this compound is its ability to overcome multidrug resistance (MDR) in cancer therapy. Research has shown that it can inhibit the P-glycoprotein pump, which is responsible for the efflux of chemotherapeutic agents from cancer cells. By enhancing the intracellular concentration of these drugs, this compound may improve the efficacy of chemotherapy regimens.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The structural characteristics allow it to bind selectively to neurotransmitter receptors.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuropharmacology Study : A study assessing the effects on AMPA receptor kinetics found that certain benzoylpiperidine derivatives could significantly enhance synaptic transmission in models of neurodegeneration.
  • Cancer Therapy Research : In vitro assays demonstrated that this compound could reduce cell viability in drug-resistant cancer cell lines, indicating its potential as an adjuvant therapy in oncology .

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Therapeutic Agents
MBOP HCl is primarily utilized as an intermediate in the synthesis of various therapeutic agents. The compound's structure can be modified to create more complex molecules with desired biological properties, making it a valuable starting material for medicinal chemists. It has been reported that MBOP HCl can be used to synthesize novel compounds aimed at drug discovery and development, particularly in areas targeting neurological disorders and pain management .

1.2. Interaction Studies
Research has shown that MBOP HCl exhibits potential biological activities, particularly in binding affinity studies with various biological targets. This characteristic makes it an important compound for investigating new drug candidates and understanding their mechanisms of action .

Research Applications

2.1. Medicinal Chemistry
In medicinal chemistry, MBOP HCl serves as a scaffold for the design of new analogs. Its structural features facilitate the exploration of new therapeutic applications, particularly in developing drugs with improved efficacy and reduced side effects .

2.2. Case Studies
Several case studies have highlighted the effectiveness of MBOP HCl in anticancer research. In vitro studies have demonstrated its potential to inhibit cancer cell proliferation, making it a candidate for further exploration in cancer therapeutics .

Comparison with Similar Compounds

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride

  • Molecular Formula: C₁₅H₂₀ClNO₃ .
  • Key Difference : Ethyl ester group (vs. methyl in the target compound).
  • Applications: Similar use in organocatalysis but may require adjusted reaction conditions .

Methyl 1-Benzyl-3-oxopiperidine-4-carboxylate (CAS: 175406-94-7)

  • Key Difference : Oxo group at position 3 (vs. position 4 in the target compound) .
  • Impact : Positional isomerism affects ring puckering (see Section 2.3) and electronic distribution, influencing reactivity in cyclization or nucleophilic addition reactions .

1-Benzyl 3-Ethyl 4-Oxopiperidine-1,3-dicarboxylate

  • Key Difference : Dual ester groups (1-carbobenzyloxy and 3-ethoxycarbonyl) .
  • Impact: Enhanced steric hindrance and electron-withdrawing effects may reduce catalytic efficiency in asymmetric syntheses compared to monoester derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Purity (Commercial)
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl 283.75 ~185 (decomposes) Hygroscopic, soluble in polar solvents 95–98%
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl 297.78 Not reported Likely lower polarity due to ethyl ester >98%
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate 261.31 (free base) Not reported Similar to target compound 95%

Conformational Analysis

The piperidine ring’s puckering (defined by Cremer-Pople coordinates ) influences reactivity. The 4-oxo group in the target compound induces a chair-like conformation, optimizing steric alignment for catalysis. In contrast, 3-oxo isomers may adopt boat conformations, reducing catalytic efficiency .

Preparation Methods

Step 1: Preparation of Intermediate (N-benzyl amino ester)

  • Reactants:

    • N-benzyl glycine methyl ester (starting material)
    • 4-halogenated methyl butyrate (e.g., 4-chloroethyl butyrate or 4-bromoethyl butyrate)
    • Alkali (e.g., sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide)
    • Organic solvent (methanol, ethanol, toluene, or benzene)
  • Procedure:
    Dissolve N-benzyl glycine methyl ester in the chosen organic solvent. Add 4-halogenated methyl butyrate and the alkali base. Heat the mixture to reflux and maintain for 8–12 hours to complete the alkylation reaction. Monitor progress by thin-layer chromatography (TLC). After completion, cool, filter off solids, and concentrate the filtrate under reduced pressure to isolate the intermediate.

  • Reaction Conditions and Yields:

    • Molar ratio of N-benzyl glycine methyl ester : 4-halogenated methyl butyrate : alkali = 1 : 1–1.5 : 1–1.5
    • Reflux in methanol or toluene for 8–12 hours
    • Yield of intermediate typically >98%
    • Example: Using ethyl 4-bromobutyrate and sodium carbonate in methanol resulted in a 98.6% yield of intermediate after 10 hours reflux.

Step 2: Cyclization to Form the Piperidine Ring (Crude Product)

  • Reactants:

    • Intermediate from Step 1
    • Alkali base (e.g., sodium methoxide, potassium tert-butoxide, sodium ethoxide)
    • Organic solvent (ethyl acetate, tetrahydrofuran, toluene, or benzene)
  • Procedure:
    Dissolve the intermediate in the selected organic solvent. Add the alkali base and reflux for 3–4 hours to promote intramolecular cyclization forming the piperidine ring. After completion (monitored by TLC), cool the mixture, extract with water, and adjust the pH of the organic layer to 1–2 with hydrochloric acid to precipitate the crude hydrochloride salt. Filter and dry the solid.

  • Reaction Conditions and Yields:

    • Molar ratio of intermediate : alkali = 1 : 1–1.5
    • Reflux time: 3–4 hours
    • Yields of crude product typically around 96–97%
    • Example: Using sodium methoxide in ethyl acetate gave a 96.6% yield of crude product.

Step 3: Purification and Crystallization of Final Product

  • Reactants:

    • Crude hydrochloride salt from Step 2
    • Water
    • Alkali (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate)
    • Organic solvent for extraction (ethyl acetate, toluene, dichloromethane)
  • Procedure:
    Dissolve the crude product in water and adjust the pH to 7–8 with aqueous alkali. Extract the solution with the organic solvent to remove impurities. Wash the aqueous layer with organic solvent multiple times. Adjust the pH of the combined organic layers to 1–2 with hydrochloric acid to precipitate the purified hydrochloride salt. Filter and dry to obtain the final product with high purity.

  • Yields and Purity:

    • Final yields range from 92% to 97%
    • Purity by HPLC typically >99.5%
    • Total overall yield (from starting ester) approximately 92–93%
    • Example: Using sodium hydroxide and ethyl acetate gave a final product yield of 97.6% with 99.5% purity.

Comparative Data Table of Preparation Parameters and Outcomes

Step Reactants & Conditions Solvent(s) Base(s) Reaction Time Yield (%) Purity (%) Notes
1 N-benzyl glycine methyl ester + 4-bromoethyl butyrate + sodium carbonate Methanol Sodium carbonate 10 h reflux 98.6 N/A High yield intermediate
2 Intermediate + sodium methoxide Ethyl acetate Sodium methoxide 4 h reflux 96.6 N/A Cyclization step
3 Crude product + NaOH + ethyl acetate extraction Water, ethyl acetate Sodium hydroxide pH adjustments 97.6 99.5 Final purification
1 N-benzyl glycine methyl ester + 4-chloroethyl butyrate + potassium carbonate Toluene Potassium carbonate 8 h reflux 99.1 N/A Alternative halide and base
2 Intermediate + potassium tert-butoxide Toluene Potassium tert-butoxide 3 h reflux 96.4 N/A Efficient cyclization
3 Crude product + KOH + toluene extraction Water, toluene Potassium hydroxide pH adjustments 96.9 99.6 High purity final product

Research Findings and Industrial Relevance

  • The described preparation method is characterized by a short synthetic route with only three main steps, optimizing operational simplicity and cost-effectiveness.
  • The use of common organic solvents and bases enhances the feasibility of scale-up for industrial production.
  • The process yields high purity products (>99.5%) suitable for pharmaceutical applications, confirmed by HPLC analysis.
  • The total overall yield of approximately 92–93% is considered excellent for heterocyclic compound synthesis.
  • The method avoids complicated purification steps such as chromatographic separation, relying instead on pH adjustments and crystallization, which is advantageous for large-scale manufacturing.

Q & A

Q. What are the recommended synthetic routes for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized for yield?

The compound is synthesized via cyclization reactions involving piperidine derivatives. A common method involves reacting ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate in the presence of sodium methoxide and methanol under reflux (85°C, 16 hours), yielding ~61% product after vacuum concentration and neutralization . Optimization strategies include:

  • Catalyst loading : Higher sodium methoxide concentrations (e.g., 4.37 M) improve cyclization efficiency.
  • Purification : Neutralization with glacial acetic acid followed by recrystallization or column chromatography enhances purity.
  • Solvent choice : Methanol or chloroform is preferred for solubility and stability .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 3.71 ppm for methoxy groups, δ 207 ppm for ketones) to confirm substituent positions and stereochemistry .
  • HPLC : Chiralpak IC columns (heptane/ethanol) resolve enantiomers (er = 6:1) and diastereomers (dr = 2:1) .
  • HRMS : Accurate mass determination (e.g., [M+H]+^+ = 316.1543) validates molecular formula .
  • Melting Point : 190–192°C (dec.) for purity assessment .

Q. What safety precautions are necessary when handling this compound?

While toxicological data are limited, standard precautions include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste Disposal : Classify as hazardous waste and follow local regulations for incineration .
  • Storage : Keep in sealed containers at -20°C for long-term stability .

Advanced Research Questions

Q. How can the stereochemical outcomes of reactions involving this compound be controlled or predicted?

Stereoselectivity is influenced by:

  • Organocatalysts : Dual catalytic systems (e.g., MacMillan catalysts) enable enantioselective Michael additions, achieving er > 6:1 .
  • Solvent Effects : Chloroform enhances diastereoselectivity (dr = 2:1) by stabilizing transition-state conformers .
  • Computational Modeling : DFT calculations predict puckering dynamics of the piperidine ring (e.g., Cremer-Pople coordinates) to guide stereochemical design .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

  • Cremer-Pople Parameters : Quantify ring puckering amplitudes (e.g., q=0.5q = 0.5 Å) and phase angles to map nonplanar conformations .
  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, methanol) predict tautomeric equilibria and hydrogen-bonding interactions.
  • Density Functional Theory (DFT) : B3LYP/6-31G* optimizes ground-state geometries and calculates NMR chemical shifts .

Q. Are there known discrepancies in reported synthetic yields, and how can these be resolved?

Yields vary (56–61.4%) due to:

  • Catalyst Purity : Impurities in sodium methoxide reduce cyclization efficiency .
  • Reaction Monitoring : Incomplete conversion (TLC or HPLC tracking) may lead to premature workup.
  • Resolution : Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry) to maximize reproducibility .

Q. What strategies exist for derivatizing this compound to explore structure-activity relationships (SAR)?

Functionalization approaches include:

  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for metal coordination studies .
  • Ketone Reduction : Sodium borohydride reduces the 4-oxo group to a hydroxyl for probing hydrogen-bonding interactions .
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the benzyl position .

Q. How does this compound interact with biological targets, and what in vitro assays are appropriate?

While direct target data are limited, related piperidine derivatives show activity in:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., opioid receptors) with 3H^{3}\text{H}-labeled analogs .
  • Cell Viability Assays : MTT or Caspase-3/7 assays to evaluate cytotoxicity in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.